

Fmoc-N-amido-PEG5-azide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-N-amido-PEG5-azide*

Cat. No.: *B15145495*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group, makes it a versatile tool for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

Fmoc-N-amido-PEG5-azide is a PEG-based PROTAC linker that is also classified as a click chemistry reagent.^{[1][2][3]} The presence of an azide group allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.^{[1][2][3]}

Physicochemical Data

Property	Value	Reference
Molecular Formula	C27H36N4O7	[1]
Molecular Weight	528.60 g/mol	[1]
CAS Number	2924480-17-9	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO (e.g., 10 mM)	[1]
Purity	Typically >95%	N/A

Storage and Handling

Condition	Recommendation
Storage Temperature	-20°C for long-term storage
Shipping Temperature	Ambient temperature
Handling	Handle in accordance with standard laboratory safety procedures. Avoid inhalation, ingestion, and contact with skin and eyes.

Key Applications in Research and Drug Development

The primary application of **Fmoc-N-amido-PEG5-azide** is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Fmoc-N-amido-PEG5-azide** provides several advantages in PROTAC design, including increased solubility and the ability to modulate the distance between the two ends of the PROTAC.

The azide functionality allows for the covalent linkage to one of the two ligands of the PROTAC (either the E3 ligase binder or the target protein binder) via click chemistry. The Fmoc-protected amine provides an orthogonal handle for the attachment of the second ligand.

Experimental Protocols

The following are representative protocols for the use of **Fmoc-N-amido-PEG5-azide** in the synthesis of a PROTAC. These protocols are based on established methods for solid-phase synthesis and click chemistry.

Protocol 1: Fmoc Deprotection

The removal of the Fmoc protecting group is a critical first step to expose the free amine for subsequent conjugation.

Materials:

- **Fmoc-N-amido-PEG5-azide** immobilized on a solid support (e.g., resin)
- 20% piperidine in dimethylformamide (DMF)
- DMF
- Dichloromethane (DCM)

Procedure:

- Swell the resin-bound **Fmoc-N-amido-PEG5-azide** in DMF for 30-60 minutes.
- Drain the DMF.
- Add the 20% piperidine in DMF solution to the resin.
- Agitate the mixture at room temperature for 20-30 minutes.
- Drain the piperidine solution.
- Wash the resin thoroughly with DMF (3-5 times).
- Wash the resin with DCM (3-5 times).
- Dry the resin under vacuum.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide moiety of the linker to an alkyne-functionalized molecule (e.g., a ligand for the target protein).

Materials:

- **Fmoc-N-amido-PEG5-azide** (or its deprotected form)
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Solvent (e.g., a mixture of tert-butanol and water, or DMF)

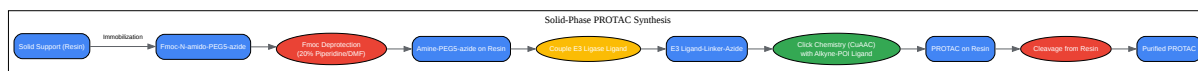
Procedure:

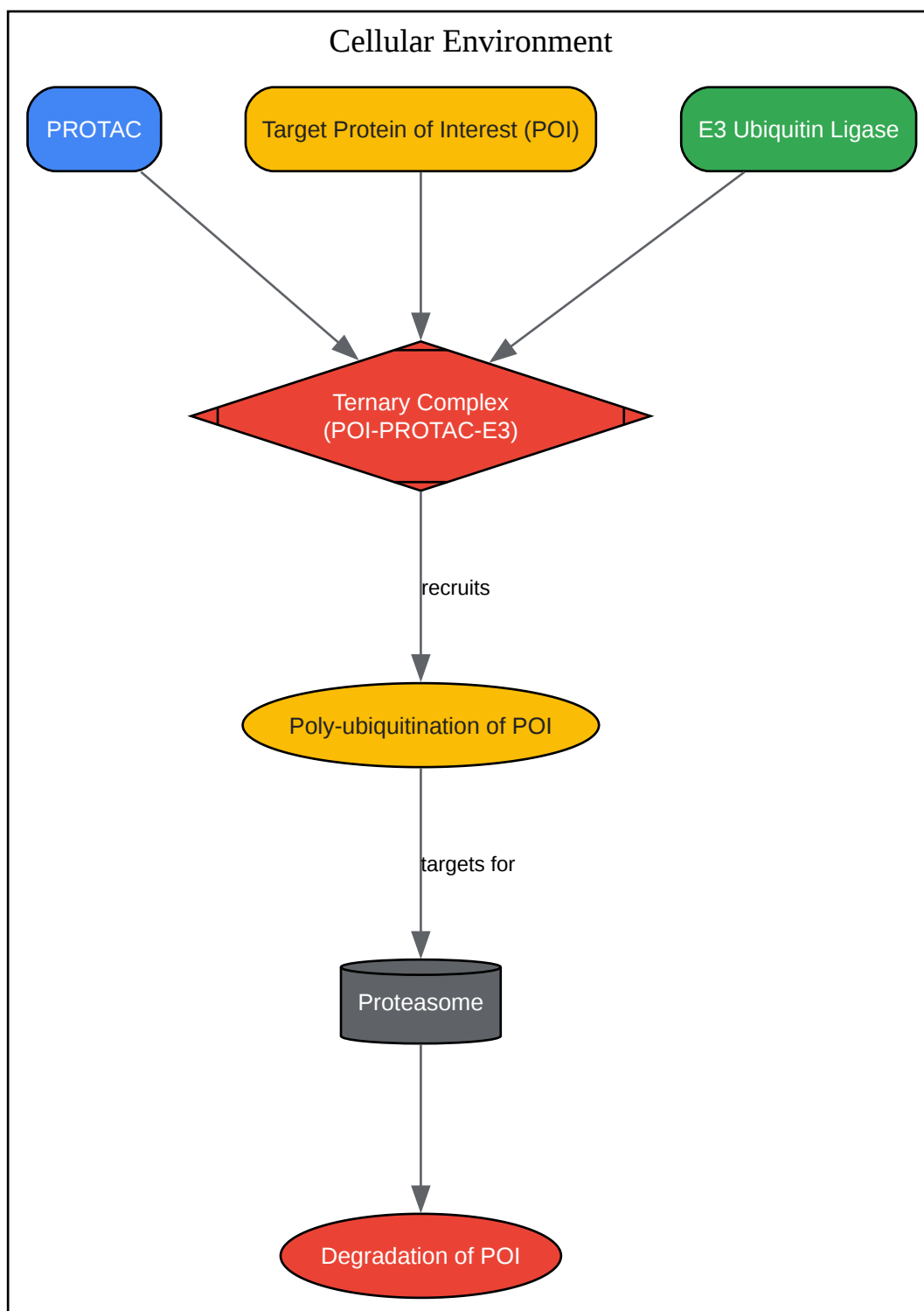
- Dissolve the **Fmoc-N-amido-PEG5-azide** and the alkyne-functionalized molecule in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of CuSO_4 in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO_4 solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
- Once the reaction is complete, the product can be purified using standard chromatographic techniques.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the solid-phase synthesis of a PROTAC using **Fmoc-N-amido-PEG5-azide**.





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